5'-Hidroxi Talidomida

Descripción general

Descripción

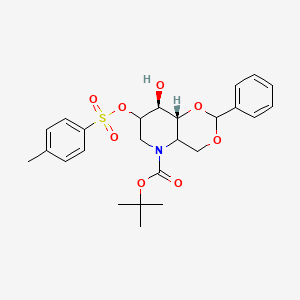

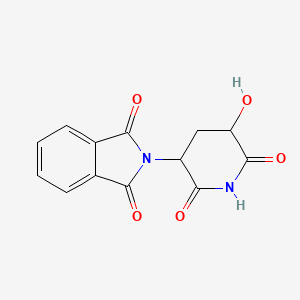

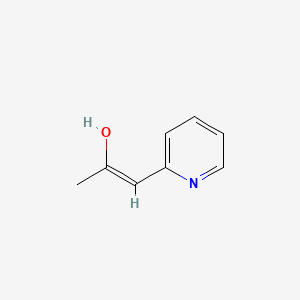

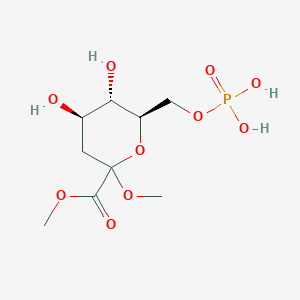

cis,trans-5’-Hydroxythalidomide: is a hydroxylated metabolite of thalidomide, a drug initially developed as a sedative but later found to have significant teratogenic effects. This compound belongs to the class of phthalimides and has the chemical formula C13H10N2O5 . It is known for its role in the metabolism of thalidomide and has been studied for its biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

cis,trans-5’-Hydroxythalidomide has been studied for its potential therapeutic applications, particularly in the context of thalidomide’s known effects. Research has focused on its role in inhibiting tumor necrosis factor-alpha (TNF-α) production, which is significant in the treatment of inflammatory diseases and certain cancers . Additionally, its anti-angiogenic properties have been explored for potential use in cancer therapy .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

cis,trans-5’-Hydroxythalidomide is formed through the biotransformation of thalidomide by cytochrome P-450 (CYP). The human liver microsomes with higher CYP2C19 activity form more metabolites than those with lower CYP2C19 activity . This metabolite interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

cis,trans-5’-Hydroxythalidomide, like thalidomide, may exert immunomodulatory effects as well as antiangiogenic effects . It is suggested that this metabolite could inactivate NF-B by interacting with a factor upstream of IB phosphorylation , influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thalidomide requires microsomal CYP-catalyzed biotransformation for its pharmacological activity . It is plausible that cis,trans-5’-Hydroxythalidomide exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that thalidomide and its metabolites are formed by non-enzymatic hydrolysis and enzyme-mediated hydroxylation

Dosage Effects in Animal Models

It is known that thalidomide is hydroxylated extensively by CYP2C6 as well as the sex-specific enzyme CYP2C11 in rats

Metabolic Pathways

cis,trans-5’-Hydroxythalidomide is involved in the metabolic pathways of thalidomide, which is biotransformed into 5-hydroxythalidomide and diastereomeric 5’-hydroxythalidomide by liver microsomes . The polymorphic enzyme CYP2C19 is responsible for 5- and 5’-hydroxylation of thalidomide in humans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-5’-Hydroxythalidomide involves the hydroxylation of thalidomide. One method reported involves the use of Pseudomonas stutzeri lipase TL for the enzymatic kinetic resolution of a racemic substrate . Another approach involves the hydroxylation of thalidomide using human liver enzyme preparations, specifically the CYP2C19 enzyme .

Industrial Production Methods: Industrial production methods for cis,trans-5’-Hydroxythalidomide are not well-documented, likely due to its status as a metabolite rather than a primary therapeutic agent. the enzymatic and chemical synthesis methods mentioned above could be adapted for larger-scale production if needed.

Análisis De Reacciones Químicas

Types of Reactions: cis,trans-5’-Hydroxythalidomide undergoes several types of chemical reactions, including hydroxylation and hydrolysis .

Common Reagents and Conditions:

Hydroxylation: This reaction typically involves the use of enzymes such as CYP2C19 in the presence of thalidomide.

Hydrolysis: Non-enzymatic hydrolysis can occur under physiological conditions.

Major Products: The major product formed from the hydroxylation of thalidomide is cis,trans-5’-Hydroxythalidomide itself . Further hydroxylation can lead to the formation of cis,trans-5,5’-dihydroxythalidomide .

Comparación Con Compuestos Similares

Thalidomide: The parent compound from which cis,trans-5’-Hydroxythalidomide is derived.

5-Hydroxythalidomide: Another hydroxylated metabolite of thalidomide.

cis,trans-5,5’-dihydroxythalidomide: A further hydroxylated product of cis,trans-5’-Hydroxythalidomide.

Uniqueness: cis,trans-5’-Hydroxythalidomide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound and other metabolites. Its ability to inhibit TNF-α production and its anti-angiogenic properties make it a compound of interest in medical research .

Propiedades

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222991-42-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How is 5'-hydroxy thalidomide formed in the body?

A: 5'-hydroxy thalidomide is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified 5'-hydroxy thalidomide in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.

Q2: What analytical methods are used to detect and quantify 5'-hydroxy thalidomide?

A: Researchers employed a sensitive and validated LC-MS/MS method to measure 5'-hydroxy thalidomide concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of 5'-hydroxy thalidomide within a specific concentration range. []

Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to 5'-hydroxy thalidomide?

A: While the provided research doesn't directly compare the formation of 5'-hydroxy thalidomide from both thalidomide enantiomers, one study indicates that 5'-hydroxy thalidomide was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

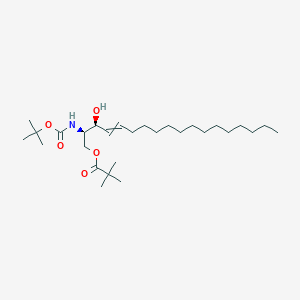

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B1140166.png)